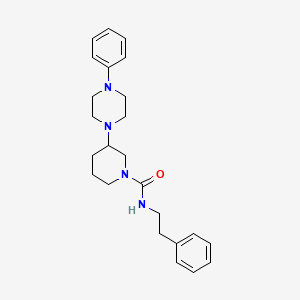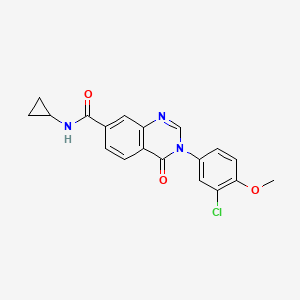![molecular formula C14H19N5 B6001370 N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B6001370.png)
N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine, also known as MTSET, is a chemical compound that has been widely used in scientific research due to its unique properties. MTSET is a spirolactam-based compound that contains a triaza ring system and a spiro linkage. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用機序
N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine modifies cysteine residues in proteins by forming a covalent bond with the thiol group of the cysteine. This can lead to changes in protein conformation and function. The selectivity of this compound for cysteine residues is due to the presence of a positively charged quaternary ammonium group in the compound, which interacts with the negatively charged sulfur atom in the cysteine thiol group.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects depending on the protein being modified. For example, this compound has been shown to inhibit the activity of the potassium channel, Kv1.3, by modifying a cysteine residue in the channel's pore. This can lead to changes in membrane potential and cellular excitability. This compound has also been shown to activate the TRPV1 ion channel, which is involved in pain sensation. This activation is thought to occur through modification of a cysteine residue in the channel's pore.
実験室実験の利点と制限
N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine has several advantages for use in lab experiments. First, it is a highly specific reagent that selectively modifies cysteine residues in proteins. This can be useful for studying the role of specific cysteine residues in protein function. Second, this compound is relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also limitations to the use of this compound. For example, the compound can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the modification of cysteine residues can alter protein function in unpredictable ways, which can make interpretation of experimental results challenging.
将来の方向性
There are several future directions for the use of N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine in scientific research. One direction is the development of new methods for the synthesis of this compound that are more efficient or environmentally friendly. Another direction is the use of this compound in the study of other proteins and cellular processes. For example, this compound could be used to study the role of cysteine residues in the function of various enzymes or signaling pathways. Additionally, the use of this compound in combination with other reagents or techniques, such as mass spectrometry or site-directed mutagenesis, could provide new insights into protein function and modification.
合成法
N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine can be synthesized using a few different methods. One method involves the reaction of 2-methylphenylhydrazine with 1,3-cyclohexanedione to form a spirocyclic intermediate, which is then reacted with chloroacetonitrile to form the final product. Another method involves the reaction of 2-methylphenylhydrazine with 1,3-cyclohexanedione and sodium hydroxide to form a spirocyclic intermediate, which is then reacted with cyanogen bromide to form the final product. Both of these methods have been used to synthesize this compound with high yields and purity.
科学的研究の応用
N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine has been used in a variety of scientific research applications due to its ability to modify proteins and alter their function. The compound is commonly used as a cysteine-specific reagent, meaning it selectively modifies cysteine residues in proteins. This can be useful for studying the role of specific cysteine residues in protein function, as well as for creating site-specific modifications in proteins. This compound has been used in studies of ion channels, enzymes, and receptors, among other proteins.
特性
IUPAC Name |
9-N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-10-6-2-3-7-11(10)16-13-17-12(15)18-14(19-13)8-4-5-9-14/h2-3,6-7H,4-5,8-9H2,1H3,(H4,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETKMRDEEDZTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3(CCCC3)N=C(N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24810719 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-N'-propylurea](/img/structure/B6001289.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6001290.png)
![3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6001300.png)
![1-(3-methylphenyl)-2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6001304.png)

![{1-[(4-amino-1,2,5-oxadiazol-3-yl)(hydroxyimino)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B6001314.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6001329.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6001337.png)


![N-butyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6001350.png)
![ethyl 3-{[(2-thienylcarbonyl)amino]methyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6001362.png)
![4-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)morpholine](/img/structure/B6001381.png)
![4-(benzyloxy)-1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B6001389.png)
